8-Bromo-6-methylisoquinoline
Description
Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis Research
The isoquinoline framework is considered a "privileged structure" in medicinal chemistry and organic synthesis. nih.govrsc.orgresearchgate.net This designation stems from its recurring presence in molecules that exhibit a broad spectrum of pharmacological activities. researchgate.netnih.gov The inherent structural features of isoquinoline, including its planar, aromatic nature and the presence of a nitrogen atom, contribute to its chemical stability and diverse reactivity. fiveable.me It can undergo various reactions such as electrophilic aromatic substitution, nucleophilic addition, and oxidation, allowing for extensive functionalization. fiveable.me
The ability to introduce a wide range of substituents at different positions on the isoquinoline ring system is a key factor driving its importance in synthetic research. These modifications can profoundly influence the molecule's steric and electronic properties, leading to the generation of extensive compound libraries for screening and optimization in drug discovery and materials science. allgreenchems.com The development of efficient and regioselective synthetic strategies to access diversely functionalized isoquinolines remains an active and compelling area of investigation for synthetic organic chemists. nih.govrsc.org
Overview of Brominated and Methylated Isoquinoline Analogs in Advanced Chemical Studies
The introduction of halogen atoms, particularly bromine, and methyl groups onto the isoquinoline core provides a powerful tool for modulating the physicochemical properties and reactivity of the parent molecule. Bromination of isoquinolines is a key transformation that introduces a versatile functional handle. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, such as the Suzuki reaction, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net This versatility makes brominated isoquinolines valuable intermediates in the synthesis of more complex molecular architectures. researchgate.net
The position of bromination is crucial and can be highly dependent on the reaction conditions, including the choice of brominating agent and the acidity of the medium. researchgate.net For instance, the bromination of isoquinoline itself can be directed to the 5-position under specific acidic conditions. researchgate.net
Methylation, the introduction of a methyl group, also plays a significant role in modifying the properties of isoquinolines. A methyl group can influence the molecule's lipophilicity, solubility, and steric profile. vulcanchem.com In the context of drug design, methylation can impact a molecule's binding affinity to biological targets and its metabolic stability. The strategic placement of both bromo and methyl substituents on the isoquinoline scaffold allows for a fine-tuning of its chemical characteristics, making these analogs highly valuable in advanced chemical studies.
Research Landscape of 8-Bromo-6-methylisoquinoline: A Focused Chemical Perspective
This compound is a specific halogenated methylisoquinoline analog that has emerged as a compound of interest in chemical research. Its structure incorporates the key features of a brominated and methylated isoquinoline, offering a unique combination of reactivity and structural attributes.
Chemical Identity and Properties:
| Property | Value |
| Molecular Formula | C10H8BrN |
| Molecular Weight | 222.08 g/mol |
| CAS Number | 1824119-00-7 |
| Appearance | Solid |
Data sourced from multiple chemical suppliers. biosynth.comaccelachem.com
The primary utility of this compound lies in its role as a versatile building block in organic synthesis. The bromine atom at the 8-position serves as a key functional group for further chemical transformations, particularly in transition metal-catalyzed cross-coupling reactions. researchgate.net The methyl group at the 6-position can influence the electronic environment of the aromatic system and provide a steric marker. vulcanchem.com
Research involving this compound is primarily focused on its application in the synthesis of more complex heterocyclic systems. For example, it can be envisioned as a precursor for the synthesis of various substituted isoquinolines by leveraging the reactivity of the C-Br bond. While specific, detailed research findings on the direct applications of this compound are not extensively documented in the public domain, its structural motifs are present in more complex molecules that are the subject of ongoing research. The synthesis of related structures, such as 8-bromo-6-methylquinoline (B1282211) derivatives, has been reported, highlighting the chemical strategies that could be applicable to the isoquinoline isomer. researchgate.netacs.orgacs.org
The study of such halogenated and alkylated isoquinolines contributes to the broader understanding of structure-reactivity relationships in heterocyclic chemistry and provides the tools for the rational design and synthesis of novel compounds with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYSEYFFNVZQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824119-00-7 | |
| Record name | 8-bromo-6-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Advanced Transformation Studies of 8 Bromo 6 Methylisoquinoline
Cross-Coupling Reactions at the Bromine Center
The bromine atom at the C-8 position of 8-Bromo-6-methylisoquinoline is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for constructing C(sp²)–C(sp²) bonds. nih.govharvard.edu This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base. nih.govconsensus.app In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 8-position.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.
Research has demonstrated the successful application of Suzuki-Miyaura coupling to various bromo-substituted aromatic compounds, including those with challenging unprotected ortho-anilines, highlighting the robustness of this methodology. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. consensus.appacs.org For instance, palladium catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃, combined with phosphine (B1218219) ligands such as SPhos, have proven effective in similar transformations. harvard.edu The reaction conditions often involve heating in a solvent mixture like dioxane/water with a base such as K₃PO₄. acs.org
Table 1: Exemplary Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Expected High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Expected High |
Note: The yields are expected based on analogous reactions reported in the literature for similar substrates. Specific experimental data for this compound was not available in the searched resources.
Negishi and Stille Coupling Applications for C-C Bond Construction
The Negishi and Stille couplings offer alternative powerful methods for the formation of C-C bonds, each with its own set of advantages and substrate scope.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. torontomu.caorgsyn.org This method is known for its high functional group tolerance. orgsyn.org The application of Negishi coupling to this compound would involve its reaction with an arylzinc or alkylzinc reagent.
The Stille coupling utilizes an organostannane reagent to couple with an organohalide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org Organostannanes are stable and can be prepared with a wide variety of organic groups. wikipedia.org The reaction is generally tolerant of a broad range of functional groups. libretexts.org
Table 2: Comparison of Negishi and Stille Coupling for C-C Bond Formation
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |
|---|---|---|---|
| Negishi | Organozinc | Pd(PPh₃)₄, PdCl₂(dppf) | High reactivity, mild reaction conditions, high functional group tolerance. torontomu.caorgsyn.org |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgscienceopen.com This reaction is of great importance in the pharmaceutical industry due to the prevalence of the aryl amine moiety in drug molecules. wikipedia.org
The reaction of this compound with various primary or secondary amines under Buchwald-Hartwig conditions would lead to the formation of 8-amino-6-methylisoquinoline derivatives. The choice of palladium precursor, phosphine ligand, and base is critical for the success of this transformation. chemrxiv.org Studies on similar bromo-substituted quinolines have shown that selective amination can be achieved with high yields. organic-chemistry.org
Table 3: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Common Examples | Role in the Reaction |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-N bond formation. chemrxiv.org |
| Ligand | BINAP, DPPF, XantPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. wikipedia.orgchemrxiv.org |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step. scienceopen.com |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comlibretexts.org Generally, aromatic halides are unreactive towards nucleophiles unless the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the case of this compound, the electron-withdrawing nature of the isoquinoline (B145761) nitrogen atom can facilitate nucleophilic attack, particularly at positions ortho and para to it. However, the bromine at the 8-position is not directly activated by the ring nitrogen in the same way as a halogen at the 5 or 7-position would be.
Despite this, under forcing conditions or with very strong nucleophiles, direct displacement of the bromine atom may be possible. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. libretexts.org The presence of the methyl group at the 6-position may have a minor electronic effect on the reactivity.
Electrophilic Aromatic Substitution on the Isoquinoline Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of an atom, typically hydrogen, with an electrophile. dalalinstitute.com The isoquinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. thieme-connect.de The pyridine (B92270) ring is more deactivated than the benzene (B151609) ring.
In this compound, the benzene ring is more susceptible to electrophilic attack than the pyridine ring. The existing substituents, the bromine atom and the methyl group, will direct incoming electrophiles. The methyl group is an activating, ortho-para directing group, while the bromine atom is a deactivating, ortho-para directing group. masterorganicchemistry.com Therefore, electrophilic substitution is most likely to occur at the C-5 or C-7 positions, with the outcome depending on the specific reaction conditions and the nature of the electrophile.
Radical Reactions and Their Mechanistic Investigations
Free radical reactions offer an alternative pathway for the functionalization of this compound. youtube.comlibretexts.org These reactions typically involve three main steps: initiation, propagation, and termination. youtube.com
A common radical reaction involving an aryl bromide is its reduction to the corresponding arene using a radical initiator like AIBN and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). libretexts.org In this process, the C-Br bond undergoes homolytic cleavage. ucr.edu
Furthermore, the bromine atom can be utilized in radical-mediated carbon-carbon bond-forming reactions. For example, in the presence of a radical initiator, this compound could potentially react with alkenes or other radical acceptors. The mechanistic investigation of such reactions would involve studying the formation and reactivity of the 6-methylisoquinolin-8-yl radical. The stability of this radical intermediate would be a key factor in determining the feasibility and outcome of the reaction. bbhegdecollege.com
Photocatalytic Radical Additions and Their Regioselectivity
Photocatalytic methods offer a mild and efficient way to generate radical species, enabling novel C-H functionalizations of heteroaromatic compounds like isoquinolines. The regioselectivity of these radical additions is a key aspect of their synthetic utility.
In the context of substituted isoquinolines, photocatalytic radical additions, such as Minisci-type reactions, are influenced by both electronic and steric factors. For 6-methylisoquinoline (B1300163), the protonated form undergoes nucleophilic addition by a radical species. rsc.org The position of this addition is dictated by the electronic properties of the isoquinoline ring, which is activated towards radical attack upon protonation. chemrxiv.org DFT calculations and Fukui functions are often employed to predict the most reactive sites, with the C1 position being a common site for radical attack on isoquinolines. chemrxiv.org
For instance, in the photocatalytic C-H silylation of 6-methylisoquinoline, the reaction proceeds via the formation of a silyl (B83357) radical that adds to the C1 position of the protonated isoquinoline. rsc.org This is followed by deprotonation and oxidation to yield the C1-silylated product. rsc.org However, if the C1 position is blocked, functionalization can be directed to other positions, such as C6. rsc.org The presence of the bromine atom at the C8 position in this compound would further influence the regioselectivity, potentially directing radical additions to specific sites due to its electronic and steric effects.
Research on related bromo-substituted quinolines has shown that electron-withdrawing substituents are well-tolerated in photocatalytic reactions, although they can sometimes lead to lower yields compared to electron-donating substituents. rsc.org The interplay between the activating methyl group at C6 and the deactivating, sterically hindering bromo group at C8 is crucial in determining the outcome of photocatalytic radical additions to this compound.
Table 1: Regioselectivity in Photocatalytic Reactions of Substituted Isoquinolines
| Substrate | Reaction Type | Major Product | Reference |
|---|---|---|---|
| 6-Methylisoquinoline | C-H Silylation | 1-Silyl-6-methylisoquinoline | rsc.org |
| Isoquinoline | Minisci-type Bis-N-heterocycle synthesis | C1-substituted isoquinoline | chemrxiv.org |
Understanding Radical Intermediates and Reaction Pathways
The mechanism of photocatalytic radical additions to isoquinolines generally involves a series of well-defined steps. acs.org The process is typically initiated by the excitation of a photocatalyst, such as an iridium or ruthenium complex, upon irradiation with visible light. acs.orgnih.gov
A plausible mechanistic pathway for a photocatalytic reaction involving an isoquinoline derivative is as follows:
Excitation of Photocatalyst: The photocatalyst absorbs light and is promoted to an excited state.
Single Electron Transfer (SET): The excited photocatalyst can be quenched through either an oxidative or reductive pathway. In many cases involving amines or heterocycles, an oxidative quenching cycle occurs where the photocatalyst accepts an electron from the substrate, generating a radical cation of the isoquinoline. nih.gov
Radical Formation: The initially formed radical cation can then undergo further transformations. For instance, in reactions involving α-amino C-H bonds, deprotonation of the radical cation leads to the formation of a key α-amino radical intermediate. nih.gov In other cases, a radical generated from a separate precursor adds to the protonated isoquinoline. rsc.orgchemrxiv.org
Radical Addition: The generated radical species then adds to the electron-deficient isoquinoline ring, typically at the C1 position. rsc.orgchemrxiv.org
Rearomatization: The resulting radical intermediate is then oxidized and deprotonated to regenerate the aromatic isoquinoline system, now bearing the newly introduced functional group. chemrxiv.orgrsc.org
Fluorescence quenching studies and DFT calculations are instrumental in elucidating these pathways, confirming the involvement of specific radical intermediates and the role of the isoquinoline in the quenching of the photocatalyst's excited state. acs.org Radical quenching experiments can also confirm the free-radical nature of the reaction. acs.org
Functional Group Interconversions and Derivatization Logic
The bromo and methyl substituents on the this compound backbone are key handles for a wide array of functional group interconversions and derivatizations, allowing for the construction of a diverse library of compounds.
Modification of the Methyl Group for Further Transformations
The methyl group at the C6 position of the isoquinoline nucleus is amenable to various transformations. The acidity of the protons on the methyl group is increased due to the electron-withdrawing nature of the aromatic ring system, facilitating reactions at this position.
One notable transformation is the conversion of a methyl group on a quinoline (B57606) or isoquinoline ring into a vinyl group. rsc.org This can be achieved through a Mannich-type reaction followed by deamination. rsc.org For example, 2-methylquinolines react with formaldehyde (B43269) and a secondary amine hydrochloride to form a Mannich base, which can then undergo elimination to yield the corresponding 2-vinylquinoline. rsc.org This strategy could potentially be applied to this compound to introduce a reactive vinyl group at the C6 position, which can then participate in various cycloadditions and polymerization reactions. The inductive effect of the nitrogen atom is crucial for this reactivity. rsc.org
Strategies for Further Functionalization of the Isoquinoline Nucleus
The this compound scaffold offers multiple avenues for further functionalization, primarily leveraging the reactivity of the bromine atom and the C-H bonds of the isoquinoline core.
Cross-Coupling Reactions: The bromine atom at the C8 position is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds. acs.org For instance, 6-bromo-isoquinolone has been used as a substrate in nickel-catalyzed reductive cross-coupling reactions to introduce various alkyl and aryl groups at the C6 position. acs.org Similarly, the C8-bromo substituent of this compound can be readily converted to aryl, heteroaryl, or alkynyl groups, providing access to a vast chemical space.
C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modify the isoquinoline nucleus. While the C1 position is often the most reactive towards radical and nucleophilic attack, other positions can be targeted through directed C-H activation strategies. nsf.gov Using removable directing groups, it is possible to achieve site-selective functionalization at positions that are typically less reactive, such as C5, C6, or C7. nsf.govchemrxiv.org For example, a template-based approach has been developed for the selective C6-arylation of isoquinolines. nsf.gov
Halogenation: A recently developed method for the direct C4-halogenation of isoquinolines proceeds through a dearomatization-rearomatization sequence using Boc₂O and a halogen source. acs.org This allows for the introduction of a chloro, bromo, or iodo group at the C4 position, which can then serve as a handle for further cross-coupling reactions. acs.org This strategy has been shown to be tolerant of a methyl group at the C6 position. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Methylisoquinoline |
| 8-Bromo-2-methylquinoline |
| 2-Vinyl-8-bromoquinoline |
| 2-Methylquinoline |
| 2-Vinylquinoline |
| 6-Bromo-isoquinolone |
| 4-Bromoisoquinoline |
| 4-Chloro-6-methylisoquinoline |
| 4-Bromo-6-methylisoquinoline |
| Boc₂O (Di-tert-butyl dicarbonate) |
| Ruthenium(II) tris(2,2'-bipyridine) |
Advanced Spectroscopic and Structural Elucidation of 8 Bromo 6 Methylisoquinoline
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a compound's exact elemental formula. For 8-Bromo-6-methylisoquinoline (C₁₀H₈BrN), HRMS would be used to confirm its molecular formula by distinguishing its exact mass from other possible formulas with the same nominal mass.
The calculated exact mass for the molecular ion [M]⁺ is 220.9840 (for ⁷⁹Br) and 222.9820 (for ⁸¹Br). An experimental HRMS measurement matching these values would provide definitive confirmation of the elemental composition.
In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation.
Isotopic Pattern: A key feature in the mass spectrum of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for any bromine-containing ion, which appears as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. The detection of this 1:1 doublet for the molecular ion at m/z 221 and 223 would be strong evidence for the presence of a single bromine atom in the molecule.
Fragmentation Pathways: The fragmentation of the isoquinoline (B145761) core is expected to follow established pathways for N-heterocyclic aromatic compounds. Common fragmentation events would likely include:
Loss of HCN: A characteristic fragmentation for quinoline (B57606) and isoquinoline radical cations is the elimination of a molecule of hydrogen cyanide (HCN, 27 u), leading to a fragment ion.
Loss of a Methyl Radical: Fragmentation could occur via the loss of the methyl group (•CH₃, 15 u) from the molecular ion to form a stable cation.
Loss of Bromine: Cleavage of the C-Br bond could result in the loss of a bromine radical (•Br, 79 or 81 u), although this may not be the most favored pathway.
The analysis of these fragmentation pathways, combined with the distinct isotopic signature of bromine, provides a robust method for confirming the structure of this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
While a dedicated, publicly available vibrational spectroscopy report for this compound is not available, the expected infrared (IR) and Raman active modes can be inferred from the analysis of closely related isoquinoline derivatives. The vibrational spectrum is primarily defined by the isoquinoline core, the methyl group, and the bromo-substituent.
Key vibrational modes for substituted isoquinolines include:
Aromatic C-H Stretching: Typically observed in the region of 3000–3100 cm⁻¹.
Methyl Group Vibrations: The methyl (CH₃) group would exhibit symmetric and asymmetric stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. C-H bending vibrations for the methyl group are expected near 1450 cm⁻¹ and 1375 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system are expected to produce a series of characteristic bands in the 1400–1650 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibration is anticipated to appear as a strong band in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.
The table below summarizes the anticipated IR and Raman spectral data based on the analysis of similar bromo- and methyl-substituted aza-aromatic compounds.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Asymmetric CH₃ Stretch | ~2960 | IR, Raman |
| Symmetric CH₃ Stretch | ~2870 | IR, Raman |
| C=N/C=C Ring Stretch | 1400 - 1650 | IR, Raman |
| C-H Bending (Methyl) | 1375 - 1450 | IR, Raman |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
The electronic absorption spectrum (UV-Vis) of this compound is characterized by electronic transitions within the aromatic π-system. Studies on related isoquinoline compounds show that the spectra are typically dominated by π→π* transitions. In non-hydroxylic solvents, isoquinolines generally exhibit absorption maxima that indicate a lactim tautomeric form, while in aqueous media, a shift to the lactam form can be observed for hydroxy-substituted isoquinolines rsc.org.
For this compound, the substitution pattern is expected to influence the precise wavelength of these transitions. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, along with the electron-donating methyl group, will modulate the energy levels of the molecular orbitals. The UV-Vis spectrum of isoquinoline derivatives typically shows multiple absorption bands, often analogous to those of naphthalene. The introduction of substituents can cause shifts in these bands (bathochromic or hypsochromic) and changes in their intensities. For instance, the UV spectrum of the 2-methylisoquinolinium cation shows a long-wavelength maximum at 334 nm in methanol, which is indicative of the extensive conjugation in the dihydroisoquinoline system electronicsandbooks.com.
X-ray Crystallography for Solid-State Structure Determination
For related compounds, such as halogenated thiazolo[5,4-c]isoquinolines, single-crystal X-ray diffraction has been successfully used to unveil their precise molecular structures researchgate.net. The crystal structure of a related compound, 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, highlights that the bromine substituent significantly influences electronic properties and crystal packing . Such analyses are crucial for understanding the structure-property relationships in this class of compounds.
Elucidation of Tautomeric Equilibria and Conformations
Tautomerism is a key consideration for heterocyclic compounds. While this compound itself is not expected to exhibit significant tautomerism in its ground state, related structures like hydroxyisoquinolines show a distinct equilibrium between lactim and lactam forms depending on the solvent rsc.org. For quaternary isoquinolinium salts, an equilibrium can exist between the ammonium, carbinol, and amino-aldehyde forms, influenced by solvent polarity and substituents electronicsandbooks.com. In the case of this compound, if protonation or other chemical modifications were to occur, understanding these potential tautomeric and conformational states would be critical. For example, studies on 7-hydroxy-8-(azophenyl)quinoline show a mixture of azo and hydrazone tautomers in solution nih.gov.
Analysis of Intermolecular Interactions in Crystal Lattices
The solid-state packing of this compound would be governed by a variety of non-covalent intermolecular interactions. Based on studies of analogous bromo-substituted heterocyclic compounds, the following interactions are expected to be significant in its crystal lattice:
Halogen Bonding: The bromine atom is a potential halogen bond donor. It can form directional interactions with nitrogen atoms (C—Br···N) or other Lewis basic sites on adjacent molecules. Such interactions are well-documented for their role in directing crystal assembly researchgate.netresearchgate.netscispace.com.
π–π Stacking: The planar aromatic isoquinoline ring system is expected to facilitate π–π stacking interactions, where the rings of adjacent molecules align in either a parallel-displaced or T-shaped arrangement.
C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic ring can act as weak hydrogen bond donors to the π-electron cloud of a neighboring isoquinoline ring.
Br···Br Contacts: In some halogenated aromatic compounds, close contacts between bromine atoms on neighboring molecules contribute to the stability of the crystal packing researchgate.net.
These combined interactions dictate the supramolecular architecture, which in turn influences the material's physical properties such as melting point, solubility, and stability researchgate.net.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline |
| 2-methyl-1,2,3,4-tetrahydroisoquinoline |
| 3-hydroxyisoquinoline |
| 3-hydroxy-1-methylisoquinoline |
| 3-hydroxy-6,7-dimethoxy-1-methylisoquinoline |
| 1-Chloro-3-hydroxyisoquinoline |
| 3-hydroxycinnoline |
| 2-methylisoquinolinium |
| 7-hydroxy-8-(azophenyl)quinoline |
Theoretical and Computational Chemistry Studies of 8 Bromo 6 Methylisoquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 8-bromo-6-methylisoquinoline, these calculations can predict a range of properties from the ground state geometry to the energies of frontier molecular orbitals.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. A common approach involves geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-31+G(d,p). nih.gov Such calculations can yield valuable information about the molecule's stability and reactivity. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
A hypothetical DFT analysis of this compound would likely reveal the distribution of electron density, highlighting the influence of the bromine and methyl substituents on the isoquinoline (B145761) core. The calculated electrostatic potential surface would indicate regions susceptible to electrophilic and nucleophilic attack. Key electronic properties that can be calculated are presented in Table 1.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |
| Ionization Potential | 7.8 eV | Energy required to remove an electron |
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide an alternative, often more computationally intensive, approach to calculating molecular properties from first principles. These methods are valuable for obtaining accurate geometries and vibrational frequencies. For this compound, ab initio calculations could be used to refine the understanding of its structural parameters, including bond lengths and angles. A comparison of the results from DFT and ab initio methods can provide a more comprehensive picture of the molecule's properties.
While the isoquinoline core is rigid, the methyl group can rotate. Conformer analysis, even for this relatively simple rotation, can be performed to identify the lowest energy conformation. By systematically rotating the methyl group and calculating the energy at each step, a potential energy surface can be generated. This analysis would likely confirm that the staggered conformations of the methyl hydrogens relative to the isoquinoline ring are the most stable.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound and its interactions with other molecules, particularly biological macromolecules.
Building upon the quantum chemical conformer analysis, molecular mechanics force fields can be used to explore the conformational space of this compound in a more computationally efficient manner. While the core structure is largely planar, these methods can assess minor deviations from planarity and the rotational freedom of the methyl group. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies could be performed against a variety of protein targets to explore its potential as a bioactive agent.
For example, based on the activities of similar heterocyclic compounds, one might hypothesize that this compound could interact with protein kinases. A hypothetical docking study against a kinase, such as Epidermal Growth Factor Receptor (EGFR), could reveal potential binding modes and key interactions. nih.gov The binding affinity is often estimated through a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different poses and ligands. nih.gov A summary of a hypothetical docking study is presented in Table 2.
Table 2: Hypothetical Molecular Docking Results of this compound with EGFR
| Parameter | Predicted Outcome | Details |
|---|---|---|
| Binding Energy | -7.2 kcal/mol | Indicates a potentially stable binding interaction. |
| Key Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | The nitrogen of the isoquinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking with aromatic residues in the binding site. The methyl and bromo groups may form hydrophobic and halogen bond interactions, respectively. |
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. An MD simulation would provide insights into the flexibility of the protein and the ligand in the bound state and could help to refine the understanding of the binding interactions. nih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational framework to correlate the chemical structure of compounds with their biological activities. For this compound, these methodologies offer a pathway to understand its physicochemical properties, predict its biological effects, and guide the design of new, more potent, and selective derivatives.
A fundamental aspect of cheminformatics involves the characterization of a molecule using various descriptors. These descriptors can be broadly categorized into 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) properties. For this compound, a compilation of its basic molecular identifiers and predicted properties provides a foundational dataset for any QSAR analysis.
Interactive Data Table: Molecular Descriptors of this compound
| Descriptor | Value | Source |
| Molecular Formula | C10H8BrN | PubChem uni.lu |
| Molecular Weight | 222.08 g/mol | PubChem uni.lu |
| IUPAC Name | This compound | PubChem uni.lu |
| SMILES | CC1=CC2=C(C=NC=C2)C(=C1)Br | PubChem uni.lu |
| InChI Key | YUYSEYFFNVZQMV-UHFFFAOYSA-N | PubChem uni.lu |
| Predicted XlogP | 3.2 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 0 | PubChem uni.lu |
| Hydrogen Bond Acceptor Count | 1 | PubChem uni.lu |
| Rotatable Bond Count | 0 | PubChem uni.lu |
These descriptors form the basis of QSAR models, which are mathematical equations that relate these structural features to a specific biological endpoint. mdpi.com The development of a robust QSAR model for a series of compounds based on the this compound scaffold would enable the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov
Scaffold Analysis and Design Principles
The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. rsc.org This structural motif is known to interact with a variety of biological targets, demonstrating activities ranging from anticancer to antimicrobial. researchgate.net The specific substitution pattern of this compound, with a bromine atom at the 8-position and a methyl group at the 6-position, defines its unique chemical space and potential for biological interactions.
Scaffold analysis involves identifying the core molecular framework responsible for a compound's biological activity and exploring modifications to this scaffold to improve properties such as potency, selectivity, and pharmacokinetic profiles. One powerful technique in this regard is "scaffold hopping," which aims to identify isofunctional molecular structures with significantly different molecular backbones. This approach can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.
In the context of this compound, scaffold analysis and design principles would focus on:
Understanding the role of the substituents: The bromine atom at position 8 is an electron-withdrawing group that can influence the electronic distribution of the entire ring system and potentially participate in halogen bonding with biological targets. The methyl group at position 6 is a small, lipophilic group that can modulate the compound's solubility and steric interactions within a binding pocket.
Exploring bioisosteric replacements: The bromine and methyl groups can be replaced with other functional groups of similar size, shape, or electronic character to fine-tune the compound's properties. For example, the bromine could be replaced with a chlorine or a trifluoromethyl group, while the methyl group could be substituted with an ethyl or a methoxy (B1213986) group.
Investigating the isoquinoline core: Modifications to the isoquinoline ring system itself, such as the introduction of additional nitrogen atoms to create a quinazoline (B50416) or other heterocyclic systems, could be explored to identify novel scaffolds with retained or improved biological activity.
Predictive Modeling for Chemical Reactivity and Selectivity
Predictive modeling of chemical reactivity and selectivity for this compound is crucial for understanding its potential metabolic fate, designing synthetic routes, and predicting its interactions with biological macromolecules. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that govern a molecule's reactivity. tandfonline.comekb.eg
The reactivity of the isoquinoline ring system is well-established. The benzene (B151609) ring is generally more susceptible to electrophilic substitution, while the pyridine (B92270) ring is more prone to nucleophilic attack. For the unsubstituted isoquinoline molecule, electrophilic substitution typically occurs at the 5- and 8-positions, whereas nucleophilic substitution is favored at the 1-position.
For this compound, the presence of the bromo and methyl substituents will modulate this inherent reactivity:
Electrophilic Substitution: The bromine atom at the 8-position is a deactivating group for electrophilic aromatic substitution, while the methyl group at the 6-position is an activating group. Computational models can predict the most likely sites for further electrophilic attack by calculating molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO/LUMO) energies. ekb.eg These calculations would likely indicate that positions 5 and 7 are the most susceptible to electrophilic attack, with the precise outcome depending on the nature of the electrophile and the reaction conditions.
Nucleophilic Substitution: The pyridine ring of the isoquinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 1 and 3-positions. The electron-withdrawing nature of the bromine atom on the adjacent benzene ring would further enhance the electrophilicity of the pyridine ring. Predictive models can be employed to calculate the partial atomic charges on the carbon atoms of the pyridine ring, with the most positive carbon atom being the most likely site for nucleophilic attack.
Interactive Data Table: Predicted Reactivity of this compound
| Reaction Type | Predicted Site(s) of Attack | Rationale |
| Electrophilic Aromatic Substitution | Positions 5 and 7 | Activating effect of the methyl group at C6 and deactivating effect of the bromine at C8 direct electrophiles to these positions. |
| Nucleophilic Substitution | Position 1 | The inherent electron deficiency of the pyridine ring at C1 is a primary driver for nucleophilic attack. |
Computational models can also be used to predict the metabolic fate of this compound. nih.goveurekaselect.com Cytochrome P450 enzymes are often responsible for the oxidation of aromatic compounds. Predictive models can identify the most likely sites of metabolism, which in this case would likely be the methyl group (leading to a hydroxymethyl derivative) or the aromatic ring (leading to hydroxylated derivatives). Understanding these metabolic pathways is essential for assessing the compound's potential for drug-drug interactions and for designing derivatives with improved metabolic stability.
Derivatization and Analog Synthesis from 8 Bromo 6 Methylisoquinoline
Design Principles for Isoquinoline (B145761) Scaffolds
Isoquinoline-based organic small molecules are recognized as challenging yet vital targets in organic synthesis due to their structural diversity and therapeutic importance. rsc.org The isoquinoline framework is considered a "privileged structure" in medicinal chemistry, frequently appearing in natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities. nih.govrsc.org The design of new derivatives often leverages this inherent biological relevance.
Key design principles for modifying isoquinoline scaffolds include:
Structure-Activity Relationship (SAR) Studies : Modern drug development benefits from techniques like SAR, which allows for the rational design of therapeutically active molecules. rsc.org By systematically modifying substituents at various positions on the isoquinoline ring, researchers can probe the structural requirements for biological activity.
Fragment-Based Drug Discovery (FBDD) : This approach involves screening small, low-molecular-weight fragments that bind to a biological target. researchoutreach.org Once fragments that bind to different positions are identified, they can be merged onto a single isoquinoline core to create a more potent molecule. researchoutreach.org This strategy can rapidly yield highly potent compounds without requiring pre-existing structural information of the target. researchoutreach.org
Bioisosterism : This principle involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties to enhance potency, reduce toxicity, or alter metabolism. The isoquinoline scaffold is a valuable template for exploring bioisosteric replacements in drug design. rsc.org
Scaffold Hopping and Diversification : The core isoquinoline structure can be embedded within larger, more complex heterocyclic or carbocyclic systems to explore new chemical space and develop novel therapeutic agents. rsc.org
The strategic placement of the bromo and methyl groups on the 8-Bromo-6-methylisoquinoline scaffold provides distinct opportunities for applying these design principles, enabling targeted modifications to optimize interactions with biological targets.
Synthesis of Substituted Isoquinoline Derivatives
The synthesis of substituted isoquinolines from a precursor like this compound relies on controlled and selective chemical reactions. The bromine atom, in particular, is a key functional group that allows for a wide range of cross-coupling and functionalization reactions.
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the isoquinoline ring. For this compound, the C8 position is primed for modification via the bromo substituent, while other positions can be targeted using C-H activation strategies.
The bromine atom at C8 is particularly useful for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. orgsyn.org Similarly, modern methods involving direct magnesiation or lithiation can achieve high regioselectivity. For instance, Br/Mg exchange reactions on bromo-quinolines have been shown to be highly efficient for subsequent functionalization. acs.org While direct C-H activation often targets positions ortho to the nitrogen (C1) or other directing groups, the existing substituents on this compound would influence the regiochemical outcome of such reactions. chemrxiv.orgnih.gov
Below is a table summarizing potential regioselective reactions applicable to the functionalization of a bromo-isoquinoline scaffold.
| Reaction Type | Reagents/Catalyst | Target Position | Resulting Functional Group |
| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst | C8 (via Bromine) | Aryl, Vinyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | C8 (via Bromine) | Amino |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C8 (via Bromine) | Alkynyl |
| Heck Coupling | Alkene, Pd catalyst | C8 (via Bromine) | Alkenyl |
| Br/Mg Exchange | Grignard reagent (e.g., i-PrMgCl·LiCl) | C8 (via Bromine) | Magnesiated intermediate for electrophilic quench |
| Directed C-H Activation | Rh(III) or Co(III) catalyst | C1 or C7 | Alkenyl, Alkyl (dependent on directing group and reagents) |
While step-by-step functionalization is a common strategy, modern synthetic methods allow for the convergent assembly of highly substituted isoquinolines from multiple components in a single operation. harvard.edu One such versatile method involves the condensation of lithiated o-tolualdehyde imines with nitriles, which forms an intermediate that can be trapped with various electrophiles to build a diverse array of polysubstituted isoquinolines. harvard.edunih.gov This approach could theoretically be adapted to construct analogs of this compound that feature additional substituents at other positions, introduced simultaneously during the ring-forming process. harvard.edu Such methods are valuable for rapidly creating libraries of complex isoquinoline derivatives for biological screening. nih.gov
Stereoselective Synthesis of Chiral Analogs
Many biologically active isoquinoline alkaloids are chiral, with a stereogenic center typically located at the C1 position of a tetrahydroisoquinoline (THIQ) ring. nih.govrsc.org Therefore, the development of stereoselective methods to synthesize chiral analogs is of significant interest.
The asymmetric synthesis of chiral isoquinoline alkaloids has been achieved through both the modification of traditional synthetic routes and the development of new strategies. acs.orgnih.gov Diastereoselective and enantioselective catalytic methods are commonly applied. nih.gov
Classical syntheses that have been adapted for stereochemical control include:
The Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a THIQ. Asymmetry can be introduced by using a chiral auxiliary on either the amine or the aldehyde component. clockss.org
The Bischler-Napieralski Reaction : This involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline (B110456) (DHIQ), which is then reduced to the THIQ. rsc.org The stereocenter is created during the reduction step, which can be performed enantioselectively. rsc.orgrsc.org
The Pomeranz-Fritsch-Bobbitt Synthesis : This strategy builds the nitrogen-containing ring through the formation of the C4-C4a bond from a benzylamine (B48309) precursor. researchgate.net
These methods provide robust pathways to chiral isoquinoline cores, which could then be further elaborated to include the 8-bromo and 6-methyl substitution pattern.
A primary strategy for creating chiral 1-substituted-THIQs is the enantioselective reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ) intermediate. rsc.orgrsc.org This approach is powerful because the DHIQ precursor is readily accessible via the Bischler-Napieralski reaction. rsc.org
Several methods have been developed for this key enantioselective reduction step:
Hydrogenation with a Chiral Catalyst : This is one of the most extensively studied methods, where the DHIQ is hydrogenated in the presence of a chiral transition metal catalyst (e.g., complexes of ruthenium or iridium with chiral ligands like BINAP). rsc.orgacs.org
Reduction with Chiral Hydride Agents : Chiral borohydride (B1222165) reagents or other chiral reducing agents can be used to deliver a hydride to one face of the C=N double bond preferentially. rsc.org
Use of Chiral Auxiliaries : A chiral auxiliary can be attached to the nitrogen atom of the DHIQ. Subsequent reduction with an achiral hydride reagent proceeds diastereoselectively, and the auxiliary can be removed later. rsc.org
Enzymatic Catalysis : Biocatalytic methods using enzymes can offer high enantioselectivity under mild reaction conditions. rsc.org
These strategies provide a versatile toolkit for accessing enantiomerically pure or enriched chiral isoquinoline analogs, which is crucial for developing selective therapeutic agents.
| Strategy | Method | Key Feature |
| Catalytic Asymmetric Hydrogenation | Reduction of a DHIQ with H₂ and a chiral transition metal catalyst (e.g., Ru-BINAP) | High enantiomeric excess (% ee) can be achieved for a broad range of substrates. rsc.orgacs.org |
| Stoichiometric Chiral Reductants | Reduction of a DHIQ with a chiral hydride reagent. | Provides a direct method for asymmetric reduction without the need for high-pressure hydrogenation. rsc.org |
| Auxiliary-Controlled Diastereoselective Reduction | Attachment of a chiral auxiliary to the DHIQ nitrogen, followed by reduction with an achiral reagent. | The stereochemical outcome is directed by the chiral auxiliary, which is later removed. clockss.orgrsc.org |
| Asymmetric Pictet-Spengler Reaction | Condensation of a β-phenylethylamine with a chiral aldehyde or an achiral aldehyde in the presence of a chiral catalyst. | Creates the chiral center during the ring-forming step. clockss.org |
Applications of 8 Bromo 6 Methylisoquinoline in Advanced Chemical Research
As a Versatile Building Block in Complex Molecule Synthesis
The structure of 8-Bromo-6-methylisoquinoline, featuring a reactive bromine atom on the isoquinoline (B145761) scaffold, positions it as a potentially valuable building block in organic synthesis. Halogenated aromatic and heteroaromatic systems are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. libretexts.orgwikipedia.orgyoutube.com These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govnih.govnih.gov
The bromine atom at the 8-position can serve as a handle for introducing a wide variety of substituents. For instance, in a Suzuki-Miyaura coupling, the bromine could be replaced with an aryl or heteroaryl group by reacting it with an appropriate boronic acid in the presence of a palladium catalyst. libretexts.orgorganic-chemistry.org This strategy is commonly used to build biaryl structures, which are prevalent in many biologically active compounds. While this reactivity is well-established for bromo-substituted heterocycles, specific examples of complex molecules synthesized directly from this compound are not reported.
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Potential Product Type |
|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | Aryl- or heteroaryl-substituted isoquinoline |
| Heck | Alkene | Alkenyl-substituted isoquinoline |
| Sonogashira | Terminal alkyne | Alkynyl-substituted isoquinoline |
| Buchwald-Hartwig | Amine/Amide | Amino- or amido-substituted isoquinoline |
This table is illustrative of the potential reactivity based on general chemical principles, not on published examples for this specific compound.
Role in the Design and Synthesis of Novel Ligands for Metal Complexes
The isoquinoline core is a well-known motif in the design of ligands for metal complexes due to the coordinating ability of the nitrogen atom. The presence of bromo and methyl groups on the this compound skeleton allows for further functionalization to create more complex ligand architectures.
Probes for Mechanistic Studies in Organic Chemistry
In mechanistic studies, specifically designed molecules, or "probes," are sometimes used to investigate the details of a reaction pathway. These probes might contain isotopic labels, fluorescent tags, or specific reactive groups that allow for the tracking of intermediates or the determination of reaction kinetics.
While functionalized heterocycles can be employed as mechanistic probes, there is no evidence in the scientific literature of this compound being used for this purpose. Its utility as a probe would depend on the specific reaction being studied and how the isoquinoline's structural and electronic features could report on the mechanism.
Based on a thorough review of available scientific literature, there is a significant lack of specific research and published data on the applications of this compound in the requested areas of advanced chemical research. While the chemical structure of the compound suggests potential utility as a building block, ligand precursor, or material component based on the known chemistry of related bromo-isoquinolines, these specific applications have not been documented. The PubChem database entry for this compound also indicates a lack of literature references. uni.lu Therefore, a detailed, evidence-based article on its applications as requested cannot be generated at this time.
Structure Activity Relationship Sar and Mechanistic Biological Studies Non Clinical Focus
Elucidation of Molecular Interactions with Biological Targets (e.g., enzyme binding mechanisms)
No specific studies detailing the molecular interactions of 8-Bromo-6-methylisoquinoline with biological targets such as enzymes have been identified in the available literature. However, the elucidation of such interactions is a cornerstone of medicinal chemistry. The primary goal is to understand how a compound binds to a biological target at the molecular level, which can inform the design of more potent and selective molecules.
Enzyme binding mechanisms are typically categorized as either sequential or non-sequential (ping-pong). nih.govlibretexts.org In a sequential mechanism , all substrates must bind to the enzyme before the reaction occurs. nih.govlibretexts.org This can be random, where the order of substrate binding does not matter, or ordered, where one substrate must bind before another. nih.govlibretexts.org In contrast, a ping-pong or double-displacement mechanism involves the binding of the first substrate and the release of the first product, which chemically modifies the enzyme. libretexts.org The second substrate then binds to the modified enzyme, and the second product is released, returning the enzyme to its original state. libretexts.org
For isoquinoline (B145761) and related heterocyclic scaffolds, researchers would typically employ techniques like X-ray crystallography of the compound bound to its target protein or various spectroscopic methods to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Design and Synthesis of Isoquinoline Analog Libraries for SAR Exploration
The systematic exploration of structure-activity relationships (SAR) necessitates the design and synthesis of analog libraries. While no specific analog library of this compound for SAR exploration has been detailed in the literature, the synthesis of related and more complex structures has been documented. For instance, the synthesis of 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline has been reported, indicating that the core structure is amenable to chemical modification. researchgate.net
The general approach to creating an SAR library from this compound would involve systematically modifying different parts of the molecule. This could include:
Varying the substituent at the 6-position: Replacing the methyl group with other alkyl groups, halogens, or hydrogen bond donors/acceptors.
Modifying the bromine at the 8-position: Substituting bromine with other halogens or functional groups to probe the effect of electronics and sterics at this position.
Introducing substituents on the isoquinoline ring system: Adding functional groups to other available positions on the aromatic rings.
A study on 6-bromo quinazoline (B50416) derivatives illustrates the synthesis of an analog library where various alkyl and benzyl (B1604629) groups were introduced to a core scaffold to explore their cytotoxic activity. nih.gov This highlights a common strategy in medicinal chemistry to generate a series of related compounds to identify key structural features responsible for biological activity. nih.gov
Mechanistic Investigations of Cellular Pathways Influenced by Isoquinoline Scaffolds
There is no available research on the specific cellular pathways influenced by this compound. Such investigations are crucial for understanding the biological effects of a compound and its potential therapeutic applications.
A study on the unrelated compound 8-Bromo-cyclicAMP (8-Bromo-cAMP) demonstrates how the influence on cellular pathways can be investigated. In this study, researchers examined the effect of 8-Bromo-cAMP on the release of cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8) in human airway epithelial cells. nih.gov They found that 8-Bromo-cAMP could differentially regulate the basal and dust-induced release of these cytokines, suggesting an influence on specific signaling transductions. nih.gov
For this compound, researchers would typically use a variety of cell-based assays to identify affected pathways. This could involve treating different cell lines with the compound and measuring changes in protein expression, gene expression (using techniques like RNA sequencing), or the activity of specific signaling molecules (e.g., kinases through phosphoproteomics).
Computational and Experimental Approaches to Binding Affinity and Selectivity
Determining the binding affinity and selectivity of a compound for its biological target is a critical step in drug discovery. While no specific data exists for this compound, both computational and experimental methods are routinely used for such characterization.
Computational Approaches: Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a protein. For example, in a study of 6-bromo quinazoline derivatives, molecular docking and molecular dynamics (MD) simulations were used to investigate their binding affinity for the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The study calculated the binding energies for different analogs and identified key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site. nih.gov
Table 1: Example of Molecular Docking Data for 6-Bromo Quinazoline Derivatives against EGFR
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 8a | -6.7 | Hydrogen bonds, π-sulfur interaction |
| 8c | -5.3 | Hydrogen bonds, π-π and hydrophobic interactions |
This data is for 6-bromo quinazoline derivatives and is presented for illustrative purposes only. nih.govnih.gov
Experimental Approaches: Competitive binding assays are a common experimental method to determine the binding affinity of a compound. eurofinsdiscovery.comnih.gov In these assays, a labeled ligand with known affinity for the target is allowed to bind. The unlabeled test compound (e.g., this compound) is then added at increasing concentrations, and its ability to displace the labeled ligand is measured. This allows for the calculation of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of binding affinity.
While no such experimental data is available for this compound, these methodologies would be essential for characterizing its interaction with any identified biological target.
Conclusion and Future Research Directions
Identification of Remaining Challenges and Unexplored Avenues in Synthesis
Currently, there are no well-established, optimized, and high-yield synthetic routes reported specifically for 8-Bromo-6-methylisoquinoline. The primary challenge, therefore, is the development of a reliable and efficient synthesis. Potential synthetic strategies could be adapted from classical isoquinoline (B145761) syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, but these would require appropriately substituted precursors that may not be readily available.
Direct bromination of 6-methylisoquinoline (B1300163) is a conceivable route; however, controlling the regioselectivity of electrophilic aromatic substitution on the isoquinoline ring system can be notoriously difficult. As seen in the synthesis of 5-bromoisoquinoline, careful control of reaction conditions is necessary to suppress the formation of other isomers, such as 8-bromoisoquinoline. orgsyn.org The directing effects of the methyl group in 6-methylisoquinoline would need to be carefully considered to achieve selective bromination at the C8 position. This presents a significant synthetic puzzle that remains to be solved and documented.
Unexplored Avenues in Synthesis Include:
Directed Ortho-Metalation: Investigating directed metalation strategies on a 6-methylisoquinoline precursor could offer a regioselective route to introduce the bromine atom at the C8 position.
Halogen Dance Reactions: Exploring the potential for halogen migration on a differently substituted bromo-6-methylisoquinoline could be another advanced synthetic approach.
Flow Chemistry: The use of microfluidic reactors could potentially offer better control over reaction parameters, such as temperature and reaction time, possibly leading to improved selectivity in bromination reactions.
Prospects for Novel Reactivity Discoveries
The reactivity of this compound is largely uncharted territory, presenting a fertile ground for discovery. The presence of both a bromine atom and a methyl group on the benzene (B151609) ring, in addition to the nitrogen atom in the pyridine (B92270) ring, offers multiple sites for functionalization.
The bromine atom at the 8-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This opens the door to a vast array of potential derivatives.
Table 1: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Boronic acids/esters | 8-Aryl- or 8-vinyl-6-methylisoquinolines |
| Sonogashira Coupling | Terminal alkynes | 8-Alkynyl-6-methylisoquinolines |
| Buchwald-Hartwig Amination | Amines | 8-Amino-6-methylisoquinoline derivatives |
| Heck Coupling | Alkenes | 8-Alkenyl-6-methylisoquinolines |
Beyond cross-coupling, the interplay between the bromo and methyl substituents and the isoquinoline core could lead to novel intramolecular cyclization reactions, potentially forming new polycyclic heterocyclic systems. The electronic effects of these substituents on the isoquinoline ring might also influence its susceptibility to nucleophilic or electrophilic attack in ways that differ from simpler isoquinolines.
Potential for Future Applications in Advanced Chemical Science and Research Tool Development
Given the established importance of the isoquinoline scaffold, this compound and its derivatives hold considerable potential for future applications, primarily as building blocks and research tools.
Medicinal Chemistry: Substituted isoquinolines are core structures in many biologically active compounds. The development of a library of derivatives from this compound via the aforementioned cross-coupling reactions could yield novel candidates for drug discovery programs, targeting a wide range of diseases.
Materials Science: The rigid, planar structure of the isoquinoline ring system makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Functionalization via the bromo group could be used to tune the electronic properties of the molecule and to incorporate it into larger polymeric structures.
Chemical Probes: The development of fluorescent derivatives of this compound could lead to new chemical probes for bio-imaging and sensing applications. The specific substitution pattern may offer advantages in terms of photophysical properties or cellular localization.
Q & A
Q. How can meta-analysis address gaps in existing literature on brominated isoquinoline applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
